
rac all-trans 3-Hydroxyretinal-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac all-trans 3-Hydroxyretinal-d5, also known as this compound, is a useful research compound. Its molecular formula is C20H28O2 and its molecular weight is 305.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing rac all-trans 3-Hydroxyretinal-d5 with high isotopic purity?
- Methodological Answer : Synthesis requires precise control of deuterium incorporation during retinal analog preparation. Key steps include:
- Using deuterated precursors (e.g., deuterated solvents or reagents) to minimize isotopic dilution .
- Validating isotopic purity via high-resolution mass spectrometry (HRMS) or 2H-NMR, ensuring >98% deuterium enrichment at the C3 position .
- Optimizing reaction conditions (e.g., temperature, pH) to prevent racemization during esterification or oxidation steps .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use deuterium-specific transitions (e.g., m/z shifts) to distinguish the compound from non-deuterated analogs. Adjust collision energy to account for isotopic fragmentation patterns .
- Isotope Dilution Analysis : Spike samples with internal standards (e.g., 13C-labeled analogs) to correct for matrix effects and ionization efficiency .
- Chromatographic Considerations : Optimize reverse-phase columns (C18) to resolve stereoisomers, which may co-elute due to similar hydrophobicity .
Q. How should researchers assess the photostability of this compound under experimental conditions?
- Methodological Answer :
- Design light-exposure experiments using controlled wavelength ranges (e.g., UV-Vis lamps at 365 nm) to mimic physiological or environmental conditions .
- Monitor degradation kinetics via UV spectroscopy (λ~380 nm for retinal derivatives) and correlate with LC-MS data to identify photoproducts .
- Include dark controls to differentiate thermal vs. photo-induced degradation .
Advanced Research Questions
Q. How can factorial design optimize experimental parameters for studying this compound’s role in retinoid-protein interactions?
- Methodological Answer :
- Factor Selection : Prioritize variables like pH, temperature, and protein concentration based on preliminary screening .
- Response Surface Methodology (RSM) : Use a central composite design to model interaction effects on binding affinity (e.g., via surface plasmon resonance) .
- Statistical Validation : Apply ANOVA to identify significant factors (p<0.05) and adjust for multicollinearity using partial least squares regression .
Q. What strategies resolve discrepancies in reported metabolic turnover rates of this compound across studies?
- Methodological Answer :
- Meta-Analysis Framework : Systematically compare protocols for cell culture models (e.g., HepG2 vs. primary hepatocytes), noting differences in enzyme expression (e.g., retinol dehydrogenases) .
- Standardized Assays : Propose inter-laboratory validation using shared reference materials and harmonized LC-MS parameters (e.g., ion source temperature, dwell time) .
- Kinetic Modeling : Incorporate allosteric effects or substrate inhibition into Michaelis-Menten models to explain non-linear kinetics .
Q. How can this compound be integrated into theoretical models of retinoid cycling?
- Methodological Answer :
- Mechanistic Hypotheses : Link isotopic tracer data to existing models (e.g., visual cycle dynamics in rod photoreceptors) to refine rate constants for 3-hydroxyretinol dehydrogenases .
- Computational Simulations : Use systems biology tools (COPASI, SBML) to predict flux distribution in deuterated vs. non-deuterated systems .
- Validation : Compare simulated outcomes with in vitro enzymatic assays under controlled cofactor conditions (NAD+/NADH ratios) .
Q. What protocols ensure reproducibility in this compound-based studies of oxidative stress?
- Methodological Answer :
- Pre-analytical Controls : Standardize sample handling (e.g., argon-sparged storage to prevent autoxidation) and document freeze-thaw cycles .
- Blinded Analysis : Implement double-blind LC-MS runs with randomized sample order to minimize batch effects .
- Data Transparency : Publish raw chromatograms and isotopic abundance tables in supplementary materials .
Q. Ethical and Data Integrity Considerations
Q. How should researchers address ethical concerns when using this compound in studies involving human-derived samples?
- Methodological Answer :
- IRB Compliance : Ensure protocols for human tissue use (e.g., retinal biopsies) adhere to institutional review board guidelines, emphasizing anonymization of donor metadata .
- Data Security : Encrypt datasets linking compound concentrations to patient identifiers, restricting access to authorized personnel .
Q. Future Directions
Q. What interdisciplinary approaches could advance the application of this compound in retinal disease research?
- Methodological Answer :
- Multi-omics Integration : Combine lipidomic data (from deuterated tracers) with transcriptomic profiling to map retinoid-regulated pathways in disease models .
- Advanced Imaging : Correlate MALDI-IMS (mass spectrometry imaging) of this compound with fluorescence microscopy to localize retinoid metabolites in tissue sections .
Properties
CAS No. |
1185245-26-4 |
---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
305.473 |
IUPAC Name |
(2E,4E,6E,8E)-9-[3,3-dideuterio-4-hydroxy-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+/i3D3,13D2 |
InChI Key |
QPRQNCDEPWLQRO-JUTIJRIUSA-N |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Synonyms |
3-Hydroxyretinal-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.